N-Boc-(2-amino-3-methylbutyl)amine
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Overview
Description
N-Boc-(2-amino-3-methylbutyl)amine, also known as tert-butyl (2-amino-3-methylbutyl)carbamate, is a compound with the molecular formula C10H22N2O2. It is a derivative of 2-amino-3-methylbutylamine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Boc-(2-amino-3-methylbutyl)amine can be synthesized through the reaction of 2-amino-3-methylbutylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane or ethanol. The Boc group is introduced to protect the amino group, making it less reactive and allowing for selective reactions at other sites on the molecule .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and solid-phase catalysts, such as Amberlyst-15, can enhance the efficiency and yield of the reaction . The product can be purified through standard techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Boc-(2-amino-3-methylbutyl)amine undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group can be selectively removed under acidic conditions to reveal the free amine.
Reduction Reactions: The compound can be reduced to form alcohols using reducing agents like sodium borohydride.
Coupling Reactions: It can be used in peptide coupling reactions, where the Boc group protects the amine during the formation of peptide bonds.
Common Reagents and Conditions
Di-tert-butyl dicarbonate (Boc2O):
Triethylamine: Acts as a base in the protection reaction.
Sodium borohydride: Used for reduction reactions.
Acidic conditions (e.g., trifluoroacetic acid): Employed for the deprotection of the Boc group.
Major Products Formed
Free amine: Formed upon deprotection of the Boc group.
Alcohols: Formed through reduction reactions.
Scientific Research Applications
N-Boc-(2-amino-3-methylbutyl)amine is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of N-Boc-(2-amino-3-methylbutyl)amine primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amine, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in various biochemical and chemical reactions, targeting specific molecular pathways and enzymes .
Comparison with Similar Compounds
Similar Compounds
N-Boc-ethanolamine: Similar in structure, with an ethanolamine backbone instead of 2-amino-3-methylbutylamine.
N-Boc-1,2-diaminoethane: Contains two amino groups protected by Boc groups.
Uniqueness
N-Boc-(2-amino-3-methylbutyl)amine is unique due to its specific structure, which includes a branched alkyl chain. This structural feature can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
tert-butyl N-(2-amino-3-methylbutyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-7(2)8(11)6-12-9(13)14-10(3,4)5/h7-8H,6,11H2,1-5H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAMFTBALAAREO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CNC(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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